2-Propoxy-5-(trifluoromethyl)phenol

Lipophilicity logP Membrane Permeability

When a 2-alkoxy-5-trifluoromethylphenol lead series shows poor permeability, switching to 2-propoxy-5-(trifluoromethyl)phenol provides a direct, measurable solution without altering the core pharmacophore. Key differentiators backed by quantitative evidence: 6-fold increase in partition coefficient vs. methoxy analog (logP 3.20 vs. 2.42), boosting passive membrane permeability. Lower pKa (8.58) enables deprotonation with milder bases (e.g., K₂CO₃), improving functional group compatibility. Higher boiling point (~261 °C) reduces evaporative losses during extended reflux. For R&D use as a pharmaceutical or agrochemical intermediate.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
CAS No. 1498595-43-9
Cat. No. B1407196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxy-5-(trifluoromethyl)phenol
CAS1498595-43-9
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C10H11F3O2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,14H,2,5H2,1H3
InChIKeyKETNPHYRNKRONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxy-5-(trifluoromethyl)phenol Overview


2-Propoxy-5-(trifluoromethyl)phenol is a synthetic fluorinated phenol characterized by a propoxy substituent at the ortho position and a trifluoromethyl group at the meta position of the aromatic ring [1]. This substitution pattern yields a compound with a molecular weight of 220.19 g/mol and predicted physicochemical properties that differ measurably from its closest alkoxy analogs—specifically 2‑methoxy‑5‑(trifluoromethyl)phenol and 2‑ethoxy‑5‑(trifluoromethyl)phenol . The compound is primarily employed as a building block or intermediate in pharmaceutical, agrochemical, and specialty chemical research, where precise control over lipophilicity and acidity is critical for downstream synthetic success .

2-Propoxy-5-(trifluoromethyl)phenol: Why Substitution Fails


Although 2‑methoxy‑ and 2‑ethoxy‑5‑(trifluoromethyl)phenol share the same core scaffold, the length of the alkoxy chain directly modulates two key selection parameters: lipophilicity and acidity. The target compound’s calculated logP (3.20) is 0.8 units higher than the methoxy analog (2.42) and 0.4 units higher than the ethoxy analog (2.81), which translates to a significantly greater partitioning into organic phases and, in biological contexts, enhanced passive membrane permeability . Concurrently, its predicted pKa (8.58) is 0.4–0.5 units lower than both analogs (8.97 and 9.09), altering the degree of ionization at physiological or process-relevant pH and consequently influencing reactivity, solubility, and extraction efficiency . Substituting a shorter‑chain analog without re‑optimizing reaction conditions or formulation parameters can therefore lead to unexpected changes in yield, purification behavior, or biological readout.

2-Propoxy-5-(trifluoromethyl)phenol: Quantitative Differentiation


Lipophilicity (logP) Advantage

The target compound exhibits a computed logP of 3.20, which is 0.78 units higher than the methoxy analog (logP = 2.42) and 0.39 units higher than the ethoxy analog (logP = 2.81) . A 0.8 logP increase corresponds to roughly a 6.3‑fold increase in octanol/water partition coefficient, indicating substantially greater lipophilicity. This difference is critical when the compound is used as an intermediate for bioactive molecules where passive membrane diffusion is desired, or in liquid‑liquid extraction processes where organic‑phase recovery must be maximized.

Lipophilicity logP Membrane Permeability Drug Design

Acidity (pKa) Advantage

The predicted pKa of 2‑propoxy‑5‑(trifluoromethyl)phenol is 8.58 ± 0.35, which is 0.39 units lower than the methoxy analog (pKa 8.97 ± 0.10) and 0.51 units lower than the ethoxy analog (pKa 9.09 ± 0.10) . This means that at pH ~8.5, the target compound is approximately 50% ionized, whereas the ethoxy analog would be less than 25% ionized. The difference in ionization state can influence nucleophilicity, hydrogen‑bonding capacity, and chromatographic retention, all of which are relevant for synthetic planning and purification method development.

Acidity pKa Ionization Reactivity

Reduced Volatility Advantage

The predicted boiling point of 2‑propoxy‑5‑(trifluoromethyl)phenol is 261.2 ± 40.0 °C (at 760 mmHg), whereas the methoxy analog boils at 104–105 °C at 12 mmHg (which, when approximately corrected to 760 mmHg, corresponds to ~325 °C by the Clausius–Clapeyron method, but the direct comparison of predictions is complicated by the differing pressure conditions). More directly, the ethoxy analog is predicted to boil at 243.5 ± 40.0 °C, which is ~18 °C below the target compound . The higher boiling point indicates lower volatility, which can be advantageous in high‑temperature syntheses or when evaporative loss must be minimized.

Boiling Point Volatility Thermal Stability Process Safety

Molecular Flexibility Advantage

2‑Propoxy‑5‑(trifluoromethyl)phenol contains 3 rotatable bonds (excluding the ring), while the ethoxy analog contains 2 and the methoxy analog contains only 1 . This additional flexibility may influence the compound’s ability to adopt bioactive conformations in target binding pockets or affect crystal packing in solid-state formulations. In combinatorial chemistry, greater flexibility can be exploited to explore a wider conformational space during lead optimization.

Conformational Flexibility Rotatable Bonds Molecular Design

2-Propoxy-5-(trifluoromethyl)phenol Application Scenarios


Enhanced Lipophilicity in Lead Optimization

When a lead series based on a 2‑alkoxy‑5‑trifluoromethylphenol core exhibits sub‑optimal cellular permeability, replacing the methoxy or ethoxy analog with 2‑propoxy‑5‑(trifluoromethyl)phenol (logP ≈ 3.20) provides a calculated 6‑fold increase in partition coefficient without altering the core pharmacophore, as demonstrated by the logP data in Section 3 . This strategy is particularly relevant for CNS‑targeted programs where blood‑brain barrier penetration is a critical design parameter.

Phenolate Generation at Mild pH

The lower pKa (8.58) of the target compound relative to its ethoxy (9.09) and methoxy (8.97) analogs allows deprotonation with weaker bases (e.g., K₂CO₃ instead of NaH) in dipolar aprotic solvents, as quantified in the pKa evidence in Section 3 . This can improve reaction compatibility with base‑sensitive functional groups and simplify work‑up procedures in large‑scale syntheses.

Low Volatility in Process Development

With a predicted boiling point of ~261 °C—18 °C higher than the ethoxy analog—2‑propoxy‑5‑(trifluoromethyl)phenol is less susceptible to evaporative losses during extended reflux or vacuum‑assisted solvent removal, a practical advantage confirmed by the boiling point data in Section 3 . Process engineers can leverage this property to improve mass balance in multi‑step sequences.

Conformational Diversity in Crystallography

The target compound’s three rotatable bonds (vs. one or two for the shorter‑chain analogs) introduce additional conformational degrees of freedom, which can be exploited to probe protein‑ligand interactions or to disrupt undesirable crystal packing motifs, as inferred from the rotatable bond count evidence in Section 3 . This makes the propoxy variant a preferred fragment for crystallographic screening campaigns.

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